molecular formula C16H17BrFN3O B2929902 5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380087-05-6

5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2929902
CAS No.: 2380087-05-6
M. Wt: 366.234
InChI Key: CQFPERZGVXEYAC-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a brominated pyrimidine ring and a piperidine moiety linked via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the brominated pyrimidine coreThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a brominated pyrimidine ring and a piperidine moiety. This structure imparts specific chemical properties, such as enhanced reactivity in nucleophilic substitution and coupling reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFN3O/c17-13-9-19-16(20-10-13)22-15-5-7-21(8-6-15)11-12-1-3-14(18)4-2-12/h1-4,9-10,15H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFPERZGVXEYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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